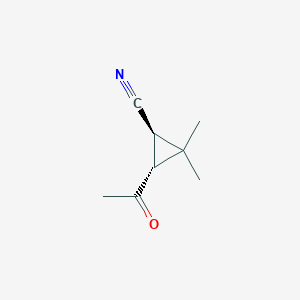
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its chirality, having two stereocenters at positions 1 and 3, both in the R configuration. The presence of an acetyl group and a nitrile group attached to the cyclopropane ring makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with acetyl cyanide under acidic conditions to form the desired cyclopropane ring. The reaction is usually carried out at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable compound in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-hydroxy-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-methyl-2,2-dimethylcyclopropane-1-carbonitrile
- (1R,3R)-3-ethyl-2,2-dimethylcyclopropane-1-carbonitrile
Uniqueness
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which impart distinct chemical properties and reactivity. The combination of these functional groups with the cyclopropane ring structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-5(10)7-6(4-9)8(7,2)3/h6-7H,1-3H3/t6-,7-/m1/s1 |
InChI Key |
NTWGGFZYUKUYQS-RNFRBKRXSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](C1(C)C)C#N |
Canonical SMILES |
CC(=O)C1C(C1(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


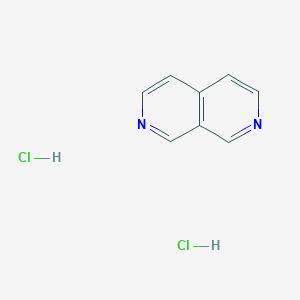
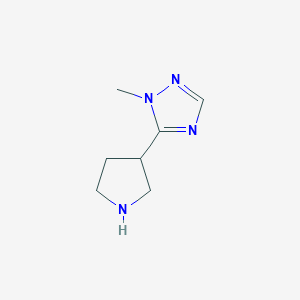
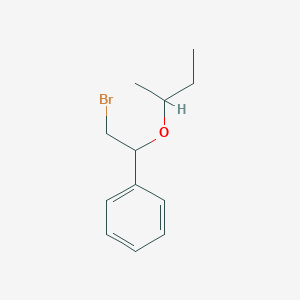
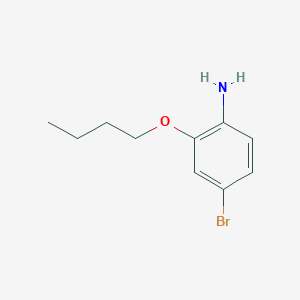
![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
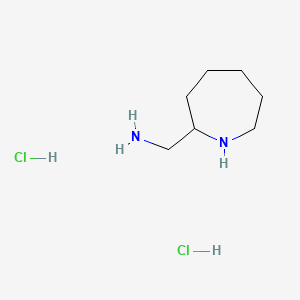



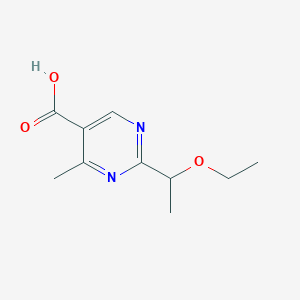
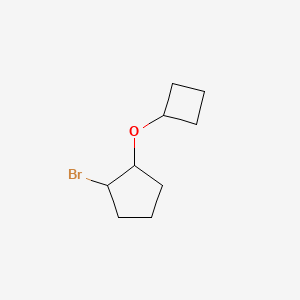
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)

